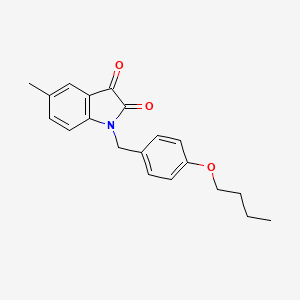

1-(4-butoxybenzyl)-5-methyl-1H-indole-2,3-dione

Description

1-(4-Butoxybenzyl)-5-methyl-1H-indole-2,3-dione is a synthetic indole-2,3-dione (isatin) derivative featuring a 5-methyl substituent on the indole core and a 4-butoxybenzyl group at the N1 position. The compound belongs to a class of molecules studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Its structure combines lipophilic (butoxybenzyl) and electron-donating (methyl) groups, which influence its physicochemical and pharmacological behavior .

Properties

Molecular Formula |

C20H21NO3 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

1-[(4-butoxyphenyl)methyl]-5-methylindole-2,3-dione |

InChI |

InChI=1S/C20H21NO3/c1-3-4-11-24-16-8-6-15(7-9-16)13-21-18-10-5-14(2)12-17(18)19(22)20(21)23/h5-10,12H,3-4,11,13H2,1-2H3 |

InChI Key |

CGUXYYCVEWHBHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxybenzyl)-5-methyl-1H-indole-2,3-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxybenzyl chloride and 5-methylindole-2,3-dione.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as potassium carbonate or sodium hydroxide.

Reaction Steps: The reaction proceeds through a nucleophilic substitution mechanism, where the 4-butoxybenzyl chloride reacts with the 5-methylindole-2,3-dione to form the desired product.

Industrial Production Methods

Industrial production of 1-(4-butoxybenzyl)-5-methyl-1H-indole-2,3-dione may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxybenzyl)-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or the butoxybenzyl moiety are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(4-Butoxybenzyl)-5-methyl-1H-indole-2,3-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-butoxybenzyl)-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects on Molecular Geometry

- Dihedral Angles: 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione: The dihedral angle between the 4-methoxybenzyl benzene ring and the indole-2,3-dione plane is 71.60° . 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione: This angle increases to 88.44°, likely due to steric and electronic effects of the chloro substituent . Expected for 1-(4-butoxybenzyl)-5-methyl variant: The longer butoxy chain may reduce planarity, increasing the dihedral angle compared to methoxy analogs. The methyl group at C5 may induce minor steric effects, but its smaller size compared to halogens (e.g., Cl, F) suggests a lesser impact on geometry.

Key Structural Parameters

Physicochemical Properties

Melting Points and Solubility

- Trends : Longer alkoxy chains (e.g., butoxy vs. methoxy) increase lipophilicity (ClogP) and may lower melting points due to reduced crystallinity.

Biological Activity

1-(4-butoxybenzyl)-5-methyl-1H-indole-2,3-dione is an indole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Target Interactions

The compound interacts with multiple biological targets, notably β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase. These interactions are crucial for its potential therapeutic applications in neurodegenerative diseases and cancer treatment .

Biochemical Pathways

Research indicates that 1-(4-butoxybenzyl)-5-methyl-1H-indole-2,3-dione may influence several biochemical pathways. It has been shown to prevent amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) levels in APPswe-expressing cells, which is significant for Alzheimer's disease . Additionally, the compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 1-(4-butoxybenzyl)-5-methyl-1H-indole-2,3-dione:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value of 3.67 µM against HCT-116 colorectal cancer cells, indicating potent antiproliferative activity .

- Mechanistic Insights : The compound induces apoptosis through intrinsic pathways by downregulating antiapoptotic proteins such as Bcl-2 and activating pro-apoptotic factors like Bax . Furthermore, it causes cell cycle arrest at the G2/M phase, disrupting normal cell division .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It shows effectiveness against a range of pathogens, including bacteria and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of vital enzymatic processes within the pathogens .

Anti-inflammatory Effects

1-(4-butoxybenzyl)-5-methyl-1H-indole-2,3-dione exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Anticancer | IC50 of 3.67 µM on HCT-116 cells; induces apoptosis via Bcl-2 downregulation. |

| Study B | Antimicrobial | Effective against various bacterial strains; disrupts cell membrane integrity. |

| Study C | Anti-inflammatory | Inhibits TNF-α and IL-6 production in vitro; potential therapeutic applications in inflammatory diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.